molecular formula C16H16O B15272662 4-(2,4,6-Trimethylphenyl)benzaldehyde

4-(2,4,6-Trimethylphenyl)benzaldehyde

Cat. No.: B15272662
M. Wt: 224.30 g/mol
InChI Key: JLDBSMXBIZECPU-UHFFFAOYSA-N
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Description

4-(2,4,6-Trimethylphenyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 2,4,6-trimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,6-Trimethylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the formylation of mesitylene (1,3,5-trimethylbenzene) using dichloromethyl methyl ether and anhydrous aluminum chloride as a catalyst . The reaction proceeds under controlled conditions to yield the desired aldehyde with high efficiency.

Industrial Production Methods: For industrial-scale production, the same formylation reaction can be employed, but with optimized conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can further enhance the production efficiency of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(2,4,6-Trimethylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: 4-(2,4,6-Trimethylphenyl)benzoic acid.

    Reduction: 4-(2,4,6-Trimethylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2,4,6-Trimethylphenyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4,6-Trimethylphenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

    2,4,6-Trimethylbenzaldehyde: Similar structure but lacks the additional phenyl group.

    4-Methylbenzaldehyde: Contains a single methyl group instead of three.

    Benzaldehyde: The simplest form of aromatic aldehyde without any methyl substitutions.

Uniqueness: 4-(2,4,6-Trimethylphenyl)benzaldehyde is unique due to the presence of both the trimethylphenyl and benzaldehyde groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthetic chemistry and industrial processes .

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

4-(2,4,6-trimethylphenyl)benzaldehyde

InChI

InChI=1S/C16H16O/c1-11-8-12(2)16(13(3)9-11)15-6-4-14(10-17)5-7-15/h4-10H,1-3H3

InChI Key

JLDBSMXBIZECPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C=O)C

Origin of Product

United States

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